Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate
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Overview
Description
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is a chemical compound with the molecular formula C12H14ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate typically involves the reaction of ethyl 2-bromo-2-[(4-chlorophenyl)carbamoylamino]oxypropanoate with a suitable nucleophile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate involves its interaction with specific molecular targets. The chlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenylamino)acrylate
- 4-(4-chlorophenyl)-2-(ethoxycarbonyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a carbamoylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
13839-38-8 |
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Molecular Formula |
C12H15ClN2O4 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate |
InChI |
InChI=1S/C12H15ClN2O4/c1-3-18-11(16)8(2)19-15-12(17)14-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17) |
InChI Key |
WOABXSRQPNPOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)ONC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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